molecular formula C18H38O B1201728 Isostearyl alcohol CAS No. 27458-93-1

Isostearyl alcohol

Cat. No.: B1201728
CAS No.: 27458-93-1
M. Wt: 270.5 g/mol
InChI Key: WNWHHMBRJJOGFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isostearyl alcohol is typically synthesized through the hydrogenation of isostearic acid. The process involves the reduction of the carboxyl group (-COOH) of isostearic acid to a hydroxyl group (-OH) under specific conditions . This reaction is usually carried out in the presence of a catalyst, such as nickel or palladium, at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar hydrogenation techniques. The process involves the continuous flow of isostearic acid and hydrogen gas over a fixed-bed catalyst at high temperatures (around 200-300°C) and pressures (20-50 atm). The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isostearyl alcohol undergoes various chemical reactions, including oxidation, reduction, and esterification .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isostearyl alcohol has a wide range of applications in scientific research and industry:

Mechanism of Action

Isostearyl alcohol exerts its effects primarily through its emollient and moisturizing properties. It increases the water content in the stratum corneum, the outermost layer of the skin, by forming a barrier that prevents water loss . This action helps maintain skin hydration and improves skin texture. Additionally, this compound’s branched structure allows it to spread easily on the skin, providing a smooth and silky feel .

Comparison with Similar Compounds

Uniqueness: this compound’s branched structure distinguishes it from other fatty alcohols, providing unique spreading and moisturizing properties. Its ability to enhance the texture and feel of cosmetic products makes it a preferred choice in formulations where a light, non-greasy feel is desired .

Biological Activity

Isostearyl alcohol, a long-chain fatty alcohol, is primarily used in cosmetic formulations for its emollient and surfactant properties. This article explores its biological activity, including its effects on skin, immune response, and potential applications in various fields.

This compound is a branched-chain fatty alcohol with the chemical structure C18H38O. It is derived from natural sources and is known for its hydrophobic characteristics, which contribute to its effectiveness as a skin conditioning agent.

Biological Activity Overview

1. Skin Conditioning and Emollient Effects
this compound is primarily recognized for its ability to enhance skin hydration and barrier function. It acts as an emollient, providing a smooth feel to the skin while preventing moisture loss. In formulations, it helps improve the texture and spreadability of creams and lotions.

2. Safety and Sensitization Studies
Research has shown that this compound exhibits low potential for skin irritation and sensitization. A study involving the dermal application of 25% this compound reported no significant signs of irritation or sensitization in human subjects . This safety profile supports its widespread use in cosmetic products.

Immunological Effects

Recent studies have investigated the influence of aliphatic alcohols, including this compound, on immune cell function. One study highlighted that aliphatic alcohols could suppress phagocytic activity in monocytes, which are crucial for the immune response against pathogens . This suppression was observed to be concentration-dependent, indicating that higher concentrations could lead to more pronounced immunosuppressive effects.

Case Study 1: Skin Sensitization

A clinical study assessed the incidence of skin sensitization to this compound among participants exposed to cosmetic products containing this ingredient. The findings indicated minimal sensitization rates, reinforcing its safety profile in topical applications .

Case Study 2: Phagocytosis Inhibition

In another investigation, human monocytes treated with various aliphatic alcohols, including this compound, showed decreased phagocytic activity when exposed to opsonized zymosan particles. This suggests that while this compound is safe for topical use, it may have implications for immune function when ingested or applied in high concentrations .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and safety profiles of this compound compared to other common fatty alcohols:

Alcohol Type Emollient Activity Skin Irritation Potential Phagocytosis Impact
This compoundHighLowModerate
Cetyl AlcoholHighLowLow
Stearyl AlcoholHighLowLow
Myristyl AlcoholModerateLowModerate

Research Findings

Several key research findings highlight the biological activity of this compound:

  • Emulsion Stability : this compound contributes to the stability of emulsions in cosmetic formulations by reducing surface tension and enhancing texture.
  • Barrier Function Improvement : Studies indicate that this compound can improve the skin's barrier function by enhancing lipid composition in stratum corneum layers.
  • Potential Immunosuppressive Effects : While beneficial in topical applications, caution is advised regarding high concentrations due to potential immunosuppressive effects observed in monocyte function studies .

Properties

IUPAC Name

16-methylheptadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWHHMBRJJOGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892268
Record name 16-Methyl-1-heptadecanol
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isooctadecanol
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CAS No.

41744-75-6, 27458-93-1
Record name Isostearyl Alcohol EX
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Record name Isostearyl alcohol [USAN]
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Record name 16-Methylheptadecanol
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Record name Isooctadecanol
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Record name 1-Heptadecanol, 16-methyl-
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Record name 16-Methyl-1-heptadecanol
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Record name Isooctadecan-1-ol
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Record name 16-METHYLHEPTADECANOL
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Synthesis routes and methods I

Procedure details

Into a 20 liters autoclave were charged 4770 g of isopropyl isostearate [Emery 2310, commercially available from Emery Co., Ltd. U.S.A.] and 239 g of copper-chromium catalyst (product of Nikki Co., Ltd.). Hydrogen gas was charged into the reactor under a pressure of 150 kg/cm2 and the reaction mixture was heated up to 275° C. After hydrogenation under 150 kg/cm2 /275° C. for about 7 hours, the reaction product was cooled, followed by removing the catalyst residue by filtration to obtain 3500 g of crude product. The crude product was distilled under reduced pressure thereby obtaining 3300 g of colorless transparent isostearyl alcohol as a fraction of 80° to 167° C./0.6 mmHg. The thus obtained isostearyl alcohol (monomethyl-branched isostearyl alcohol) had an acid value of 0.05, a saponification value of 5.5, and a hydroxyl value of 181.4. IR analysis (liquid film) revealed absorptions at 3340 and 1055 cm-1 and NMR analysis (CCl4 solvent) revealed an absorption at (δ)=3.50 (broad triplet, --CH2 --OH). According to the gas chromatograph, the alcohol was chiefly composed of about 75% of an alcohol whose number of carbon atoms in the alkyl group was 18, with the remainder being made of alcohols having alkyl groups with 14 and 16 carbon atoms. The branched methyl group was located substantially at the center of the main alkyl chain in all the alcohol components.
Quantity
4770 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
239 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

4770 g of isostearic acid isopropyl ester (Emery 2310 isostearic acid isopropyl ester, sold by Emery Industry Inc., U.S.A.) and 239 g of a copper-chromium catalyst (made by Nikki) are charged in an autoclave having a capacity of 20 liters. Hydrogen gas is then added under a pressure of 150 kg/cm2 and the reaction mixture is heated to a temperature of 275° C. Hydrogenation was carried out under a pressure of 150 kg/cm2 at 275° C. for about 7 hours, and then the reaction product was cooled and the catalyst residue was removed by filtration, whereupon 3500 g of a crude product were obtained. The crude product was distilled under reduced pressure thereby obtaining 3300 g of a colourless transparent isostearyl alcohol as a distillate at 80° to 167° C./0.6 mmHg. The isostearyl alcohol (methyl-branched stearyl alcohol) thus prepared had an acid value of 0.05, a saponification value of 5.5, and a hydroxyl value of 181.4. Absorption was observed at 3340 and 1055 cm-1 by IR (liquid film) and at δ3.50 (broad triplet, --CHH2 --OH) by NMR(CCl4). It has been found from gas-chromatography that the alcohol consists of a mixture which comprises about 75% of the main component having a total carbon number of 18 (the total of m and n being 15 in the formula II) and the rest being composed of components having a total carbon number of 14 or 16, and that, in any case, branched methyl groups are located in the vicinity of the center of the main alkyl chain.
Quantity
4770 g
Type
reactant
Reaction Step One
Quantity
239 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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